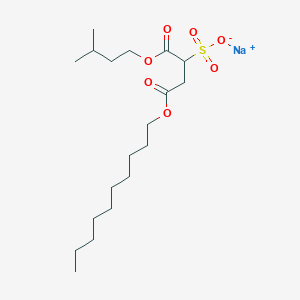
Decyl isopentyl sulfosuccinate sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decyl isopentyl sulfosuccinate sodium salt is a surfactant widely used in various industries due to its excellent emulsifying, wetting, and dispersing properties. It is a sodium salt of sulfosuccinic acid esterified with decyl and isopentyl alcohols. This compound is known for its ability to reduce surface tension, making it valuable in formulations requiring enhanced spreading and penetration.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of decyl isopentyl sulfosuccinate sodium salt typically involves the esterification of sulfosuccinic acid with decyl and isopentyl alcohols. The reaction is carried out under controlled conditions to ensure complete esterification. The general steps include:
Esterification: Sulfosuccinic acid is reacted with decyl and isopentyl alcohols in the presence of a catalyst, such as sulfuric acid, at elevated temperatures.
Neutralization: The resulting ester is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized for high yield and purity. Continuous reactors and advanced separation techniques are employed to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Decyl isopentyl sulfosuccinate sodium salt undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the ester bonds can hydrolyze, reverting to sulfosuccinic acid and the respective alcohols.
Oxidation: The compound can undergo oxidation reactions, especially in the presence of strong oxidizing agents, leading to the formation of sulfonic acids and other oxidized products.
Substitution: The sulfonate group can participate in substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Sulfosuccinic acid, decyl alcohol, isopentyl alcohol.
Oxidation: Sulfonic acids, oxidized alcohols.
Substitution: Various substituted sulfosuccinates.
Wissenschaftliche Forschungsanwendungen
Decyl isopentyl sulfosuccinate sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in emulsion polymerization.
Biology: Employed in cell lysis buffers and as a dispersing agent in biological assays.
Medicine: Utilized in drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs.
Industry: Commonly used in detergents, personal care products, and agrochemicals due to its excellent emulsifying properties.
Wirkmechanismus
The primary mechanism of action of decyl isopentyl sulfosuccinate sodium salt is its ability to reduce surface tension. This is achieved through the orientation of its hydrophobic and hydrophilic groups at interfaces, which disrupts the cohesive forces between molecules. In biological systems, it can enhance the permeability of cell membranes, facilitating the uptake of various substances.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dioctyl sodium sulfosuccinate: Another widely used surfactant with similar properties but different alkyl chain lengths.
Sodium dodecyl sulfate: A common surfactant with a longer alkyl chain, often used in laboratory detergents and protein denaturation.
Uniqueness
Decyl isopentyl sulfosuccinate sodium salt is unique due to its specific combination of decyl and isopentyl groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it particularly effective in applications requiring moderate hydrophobicity and excellent emulsifying capabilities.
Eigenschaften
CAS-Nummer |
72796-95-3 |
|---|---|
Molekularformel |
C19H35NaO7S |
Molekulargewicht |
430.5 g/mol |
IUPAC-Name |
sodium;4-decoxy-1-(3-methylbutoxy)-1,4-dioxobutane-2-sulfonate |
InChI |
InChI=1S/C19H36O7S.Na/c1-4-5-6-7-8-9-10-11-13-25-18(20)15-17(27(22,23)24)19(21)26-14-12-16(2)3;/h16-17H,4-15H2,1-3H3,(H,22,23,24);/q;+1/p-1 |
InChI-Schlüssel |
CUWYJPMVVMLTBU-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCOC(=O)CC(C(=O)OCCC(C)C)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



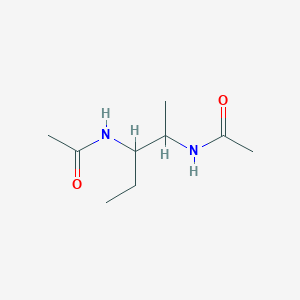

![Octadecanamide, N,N'-[[(2-cyanoethyl)imino]di-2,1-ethanediyl]bis-](/img/structure/B13782897.png)

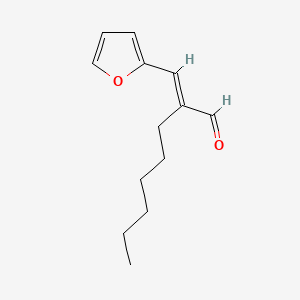
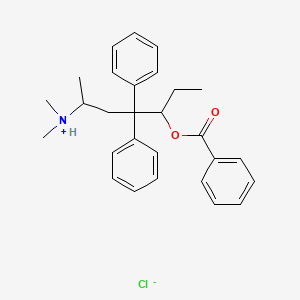
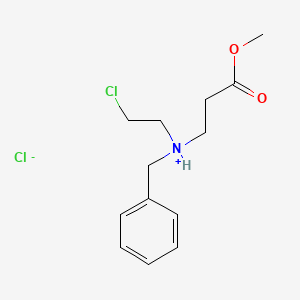
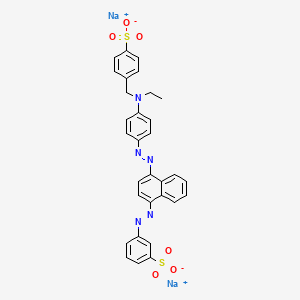
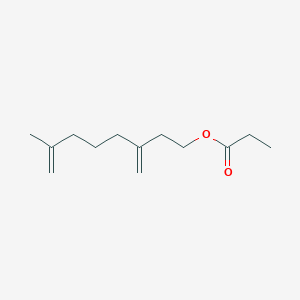
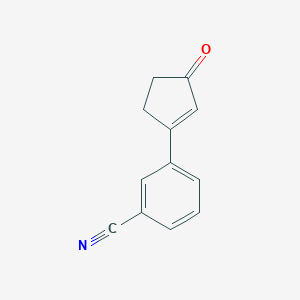

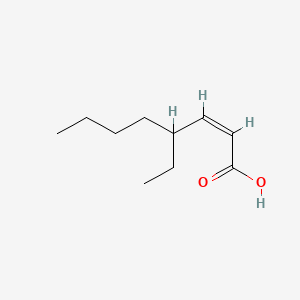
![Carbamic acid, [2-[(2-chloro-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-, 2-ethoxyethyl ester](/img/structure/B13782960.png)
